(4-Cyclopropylthiophen-2-yl)methanamine
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Overview
Description
(4-Cyclopropylthiophen-2-yl)methanamine is an organic compound that features a thiophene ring substituted with a cyclopropyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylthiophen-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylthiophene with methanamine in the presence of a catalyst. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylthiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
(4-Cyclopropylthiophen-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (4-Cyclopropylthiophen-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Methenamine: Used as a urinary tract antiseptic, it has a different structure but shares some functional similarities.
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene rings, are used in pharmaceuticals for their anti-inflammatory and anesthetic properties.
Uniqueness
(4-Cyclopropylthiophen-2-yl)methanamine is unique due to its cyclopropyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C8H11NS |
---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
(4-cyclopropylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C8H11NS/c9-4-8-3-7(5-10-8)6-1-2-6/h3,5-6H,1-2,4,9H2 |
InChI Key |
RQCKTRIMYQQUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=C2)CN |
Origin of Product |
United States |
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